molecular formula C47H48N3NaO7S2 B12425598 Brilliant blue G-250

Brilliant blue G-250

Cat. No.: B12425598
M. Wt: 854.0 g/mol
InChI Key: RWVGQQGBQSJDQV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Brilliant blue G-250 is synthesized through a series of organic reactions involving triphenylmethane derivativesThe reaction conditions often include the use of strong acids like sulfuric acid and high temperatures to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through filtration and crystallization processes to obtain the final product. The industrial methods ensure high yield and purity of the dye, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Brilliant blue G-250 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired chemical transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce different colored derivatives of the dye, while substitution reactions can yield modified dye molecules with altered properties .

Mechanism of Action

Brilliant blue G-250 exerts its effects primarily through non-covalent interactions with proteins. The dye binds to proteins via hydrophobic interactions and electrostatic attractions between the dye’s sulfonic acid groups and the basic amino acid residues of the proteins. This binding stabilizes the dye-protein complex, resulting in a color change that can be measured spectrophotometrically .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high sensitivity and specificity for protein binding, making it an ideal choice for protein quantification and visualization in biochemical research. Its ability to form stable complexes with proteins under various conditions sets it apart from other dyes .

Properties

Molecular Formula

C47H48N3NaO7S2

Molecular Weight

854.0 g/mol

IUPAC Name

sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate

InChI

InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1

InChI Key

RWVGQQGBQSJDQV-UHFFFAOYSA-M

Isomeric SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]

Origin of Product

United States

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